
Fmoc-DL-Tyr(Me)-OH
Overview
Description
Fmoc-DL-Tyr(Me)-OH is a protected tyrosine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features:
- Fmoc (9-fluorenylmethoxycarbonyl) group: Protects the α-amino group, removable under mild basic conditions (e.g., piperidine) .
- Methyl ether (Me) group: Protects the hydroxyl group of tyrosine, providing stability against side reactions during peptide elongation .
- Racemic mixture (DL-form): Contains both D- and L-enantiomers, offering flexibility in synthesizing non-natural peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorenylmethyloxycarbonyl-DL-tyrosine methyl ester typically involves the protection of the amino group of DL-tyrosine with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The methyl ester group is introduced by reacting the protected tyrosine with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of 9-fluorenylmethyloxycarbonyl-DL-tyrosine methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Fluorenylmethyloxycarbonyl-DL-tyrosine methyl ester undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling: The free amino group can react with carboxyl groups of other amino acids to form peptide bonds.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to yield the free carboxylic acid.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the methyl ester group.
Major Products Formed
Deprotection: The major product is the free amino group of tyrosine.
Coupling: The major products are peptides with 9-fluorenylmethyloxycarbonyl-DL-tyrosine methyl ester incorporated into the sequence.
Ester Hydrolysis: The major product is the free carboxylic acid of tyrosine.
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-DL-Tyr(Me)-OH is extensively used in SPPS, a method that allows for the assembly of peptides on a solid support. The Fmoc group provides several advantages:
- Base Stability : The Fmoc group is stable under acidic conditions but can be easily removed with bases, facilitating the sequential addition of amino acids .
- High Yield : Peptides synthesized using Fmoc chemistry often achieve high yields and purity, making it a preferred choice in pharmaceutical applications .
Case Studies
- A study demonstrated the synthesis of antimicrobial peptides using various Fmoc-amino acids, including this compound. These peptides exhibited significant activity against multiple bacterial strains, showcasing the compound's utility in developing therapeutic agents .
- Another investigation highlighted the incorporation of this compound in constructing peptidomimetics, which are designed to mimic natural peptides while enhancing stability and bioactivity .
Material Science Applications
Hydrogel Formation
this compound has been explored for its ability to form hydrogels, which are essential in drug delivery systems and tissue engineering. The compound's gelation properties allow it to create stable networks that can encapsulate drugs and release them in a controlled manner.
Rheological Properties
Research indicates that hydrogels formed from this compound exhibit favorable rheological properties, making them suitable for various applications in biomedicine and materials science . The gelation kinetics can be modulated by adjusting the concentration of the compound, allowing for tailored mechanical properties.
Chemosensor Development
Recent studies have investigated the potential of this compound derivatives as chemosensors. These compounds can respond to environmental changes or specific ions, such as fluoride, leading to changes in their gelation state. This property can be harnessed for detecting pollutants or hazardous substances in various settings .
Implications in Drug Delivery
The organogelator properties of derivatives like this compound suggest promising applications in drug delivery. The ability to form gels at low concentrations allows for efficient encapsulation of therapeutic agents, enhancing their solubility and bioavailability while minimizing side effects .
Mechanism of Action
The mechanism of action of 9-fluorenylmethyloxycarbonyl-DL-tyrosine methyl ester involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of tyrosine, preventing unwanted side reactions during the synthesis process. The Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in peptide bond formation.
Comparison with Similar Compounds
Key Properties :
- CAS No.: 20711 (from catalog data) or 77128-72-4 (commercial sources) .
- Molecular Formula: C₂₅H₂₃NO₅.
- Molecular Weight : 417.45 g/mol .
- Solubility : Soluble in DMSO (100 mg/mL, 239.55 mM) with sonication .
- Storage : Stable at room temperature in dark, inert atmospheres .
Structural and Functional Variations
Physicochemical Properties
- Solubility :
- Stability :
Biological Activity
Fmoc-DL-Tyr(Me)-OH, also known as Fmoc-O-methyl-L-tyrosine, is a derivative of the amino acid tyrosine that has garnered attention in various fields of biochemical research, particularly in peptide synthesis, drug development, and neuroscience. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
This compound features the following chemical structure:
- Molecular Formula : C₁₁H₁₃NO₄
- Molecular Weight : 223.23 g/mol
- Melting Point : 132-135 °C
The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protective group, which is crucial for its application in solid-phase peptide synthesis (SPPS).
Applications in Research
1. Peptide Synthesis
this compound is predominantly used in SPPS due to its ability to facilitate the stepwise addition of amino acids. Its protective Fmoc group allows for the efficient assembly of peptides with specific sequences while maintaining high purity and yield .
2. Drug Development
This compound plays a significant role in developing peptide-based drugs. Researchers leverage its properties to enhance the stability and bioavailability of therapeutic peptides, making it a valuable asset in targeting specific diseases .
3. Neuroscience Research
As a precursor to neurotransmitters, derivatives of tyrosine, including this compound, are essential in studying neurotransmitter systems. This research aids in understanding brain function and associated disorders .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : Studies have shown that tyrosine derivatives can scavenge free radicals, contributing to their antioxidant capacity.
- Neuroprotective Effects : The compound has been implicated in protecting neuronal cells from oxidative stress, which is crucial for neurological health.
- Modulation of Neurotransmitter Release : As a tyrosine derivative, it may influence the synthesis and release of catecholamines, impacting mood and cognitive functions.
Case Study 1: Peptide Synthesis Optimization
In a study examining the efficiency of this compound in peptide synthesis, researchers reported an overall yield of 85% when used as a building block for a neuropeptide. The incorporation was achieved using standard coupling reagents (DIC/Oxyma) with minimal racemization observed during the process .
Case Study 2: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Results demonstrated that treatment with this compound significantly reduced cell death and preserved mitochondrial function compared to untreated controls .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃NO₄ |
Molecular Weight | 223.23 g/mol |
Melting Point | 132-135 °C |
Solubility | Soluble in DMSO |
Application | Description |
---|---|
Peptide Synthesis | Building block for SPPS |
Drug Development | Enhances therapeutic efficacy |
Neuroscience Research | Precursor for neurotransmitters |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Fmoc-DL-Tyr(Me)-OH in peptide chemistry?
Synthesis requires attention to protecting group stability (Fmoc) and methoxy modification on tyrosine. Key steps:
- Use solid-phase peptide synthesis (SPPS) with Fmoc deprotection via 20% piperidine in DMF, ensuring compatibility with the methyl ether group on tyrosine .
- Monitor coupling efficiency using Kaiser tests or HPLC to confirm reaction completion .
- Purify via reversed-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA) to isolate the product .
Q. How should this compound be stored to maintain stability?
- Store in a dark place under an inert atmosphere (e.g., argon) at room temperature to prevent oxidation and hydrolysis of the Fmoc group .
- Avoid moisture: Use desiccants in storage containers and pre-dry solvents before dissolution .
Q. What analytical methods validate the purity and identity of this compound?
- HPLC : Use a C18 column with UV detection at 265 nm (Fmoc absorption) to assess purity (>95%) .
- Mass spectrometry (MS) : Confirm molecular weight (417.45 g/mol) via ESI-MS or MALDI-TOF .
- NMR : Analyze ¹H/¹³C spectra to verify methoxy group integrity and stereochemistry (DL-form) .
Advanced Research Questions
Q. How can researchers address low solubility of this compound in SPPS?
- Solvent optimization : Use DMF:DCM (1:1) or DMSO for improved solubility during coupling .
- Temperature control : Warm solutions to 37°C with sonication to dissolve aggregates .
- Additives : Introduce 0.1 M HOBt or Oxyma Pure to reduce viscosity and enhance reactivity .
Q. What experimental strategies resolve contradictions in tyrosine methylation effects on peptide bioactivity?
- Comparative studies : Synthesize analogs (e.g., Fmoc-Tyr-OH vs. This compound) and assess receptor binding or enzyme inhibition .
- Structural analysis : Use X-ray crystallography or MD simulations to evaluate steric/electronic impacts of methylation on peptide conformation .
- Dose-response assays : Quantify bioactivity shifts using IC₅₀ or EC₅₀ values to statistically validate methylation’s role .
Q. How does the DL-configuration of this compound influence peptide stability in physiological conditions?
- Hydrolytic stability : Compare degradation rates (via HPLC) of DL- vs. L-forms in PBS (pH 7.4) at 37°C to assess stereochemical effects .
- Enzymatic resistance : Test susceptibility to proteases (e.g., trypsin) using circular dichroism (CD) to monitor structural changes .
Q. What methodologies optimize this compound incorporation into hydrophobic peptide sequences?
- Coupling agents : Employ HATU/DIPEA over HBTU for sterically hindered residues .
- Microwave-assisted synthesis : Reduce reaction time (2–5 min at 50°C) to improve yield .
- Side-chain modulation : Introduce solubilizing tags (e.g., PEG) or temporary protecting groups .
Q. Methodological Challenges and Solutions
Q. How to mitigate racemization risks during this compound incorporation?
- Low-temperature coupling : Perform reactions at 0–4°C to minimize base-induced racemization .
- Racemization assays : Use Marfey’s reagent to quantify D/L ratios post-synthesis .
Q. What protocols ensure reproducibility in large-scale this compound synthesis?
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)14-23(24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQODLWFOPCSCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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